molecular formula C9H7N3 B3351764 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile CAS No. 39676-14-7

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile

Cat. No.: B3351764
CAS No.: 39676-14-7
M. Wt: 157.17 g/mol
InChI Key: TYABGZSXMGEYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile is an organic compound with the molecular formula C9H7N3 It is a heterocyclic compound containing both pyrrole and pyridine rings, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, followed by a base-mediated conversion to the pyrrolopyridine core . Another method involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce pyrrolopyridine derivatives.

Scientific Research Applications

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. Specific pathways and targets depend on the context of its use, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-3-1-7-5-12-9-2-4-11-6-8(7)9/h2,4-6,12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYABGZSXMGEYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627402
Record name (1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39676-14-7
Record name (1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using essentially the same procedure described in Example 1, Step 5, hereinabove and employing N,N-dimethyl-(1H-pyrrolo[3,2-c]pyridin-3-yl)methylamine as substrate and 1:2 ethanol:ethyl acetate as the chromatography eluent affords the title acetonitrile as a yellow solid, 0.160 g (26% yield), identified by NMR analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.